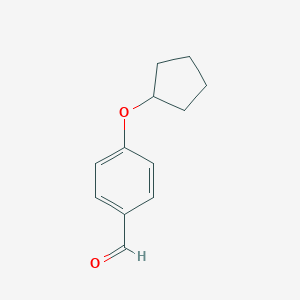

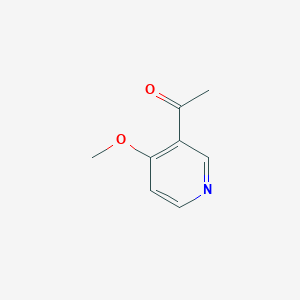

1-(1-Ethoxyallyl)-1H-benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzotriazoles typically involves the diazotization of o-phenylenediamines or the deoxygenation of 1-hydroxy-1H-benzotriazoles. A mild and broadly applicable method for synthesizing diverse 1H-benzotriazoles involves a diboron-reagent mediated deoxygenation process. This method allows for the facile access to a variety of new benzotriazoles, including those with modifications at the ethoxyallyl position (Gurram et al., 2015).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including those substituted with ethoxyallyl groups, is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide insights into the bond orders, charge densities, and overall geometry of the molecules, enabling a deeper understanding of their reactivity and properties (Serve et al., 1976).

Chemical Reactions and Properties

Benzotriazoles undergo various chemical reactions, including ethylation, Michael addition, and reactions with aldehydes, alcohols, and aldehyde derivatives. These reactions lead to a range of products, such as isomeric esters, 1-(α-hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles, showcasing the compound's versatility in synthetic chemistry (Sanna et al., 1997).

Physical Properties Analysis

The physical properties of 1-(1-Ethoxyallyl)-1H-benzotriazole and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through empirical studies and contribute to the compound's utility in various chemical processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are central to the application of benzotriazole derivatives in synthetic chemistry. Studies on the electrochemical behavior, phototransformation mechanisms, and reaction with ozone provide insight into the environmental stability and degradation pathways of these compounds, which is essential for their safe and effective use (Wu et al., 2021).

Applications De Recherche Scientifique

Environmental Presence and Human Exposure

1-(1-Ethoxyallyl)-1H-benzotriazole, as a derivative of benzotriazole (BTR), is extensively utilized in various industrial and consumer products. The widespread use has led to the omnipresence of BTR derivatives in the environment, particularly noted in plastics, dishwasher detergents, de-icing/anti-icing fluids, and dry cleaning equipment. Human exposure to BTRs and BTHs, although not fully understood, has been confirmed through detection in human urine across several countries, signifying their widespread distribution and potential bioaccumulation (Asimakopoulos et al., 2013).

Degradation and Environmental Impact

The robust chemical nature of BTRs poses a significant challenge in their elimination from wastewater. Studies have delved into the degradation of 1H-benzotriazole, revealing that traditional wastewater treatment processes, particularly biological methods, are not entirely effective in their removal. Innovative and eco-friendly treatment methods like ultraviolet activating persulfate (UV/PS) have been evaluated, demonstrating their effectiveness in degrading 1H-benzotriazole and reducing its toxicity, as observed through downregulation of stress resistance proteins in model organisms exposed to degradation products (Ye et al., 2018). Moreover, the biotransformation of benzotriazoles has been explored, highlighting various biological degradation mechanisms and the formation of transformation products, which are also found in wastewater effluents, emphasizing the environmental relevance of these compounds (Huntscha et al., 2014).

Phototransformation and Isotope Analysis

1-(1-Ethoxyallyl)-1H-benzotriazole, part of the broader family of benzotriazoles, has been extensively studied for its environmental fate, particularly its resistance to biodegradation and hydrolysis. Investigations into its phototransformation mechanisms using multi-element compound-specific isotope analysis (CSIA) revealed intricate pathways involving direct photolysis and indirect photolysis induced by OH radicals. These findings underscore the compound's persistence and the potential transformations it undergoes in aquatic environments, providing insights into tracking its degradation pathways (Wu et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(1-ethoxyprop-2-enyl)benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h3,5-8,11H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCUMVDXXCVZCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=C)N1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404279 |

Source

|

| Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161607-20-1 |

Source

|

| Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)